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molecular formula C14H18N2O3 B8760776 2-(4-Carbamoylpiperidin-1-YL)-2-phenylacetic acid

2-(4-Carbamoylpiperidin-1-YL)-2-phenylacetic acid

Cat. No. B8760776
M. Wt: 262.30 g/mol
InChI Key: QJUBLIJLZRBFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748613B2

Procedure details

Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-phenylacetate (202 mg, 0.69 mmol) was dissolved in a mixture EtOH (4.6 ml) and water (2.3 ml), and lithium hydroxide (50.0 mg, 2.09 mmol) was added. The reaction was stirred at room temperature overnight. LiOH (33.3 mg, 1.39 mmol) was added in two portions in the following two days. EtOH was evaporated and 1N HCl was added dropwise to the aqueous solution till pH 6-7. The solution was evaporated and the residue was purified by flash chromatography (DCM/MeOH=7/3 to 6/4) to obtain 2-(4-carbamoylpiperidin-1-yl)-2-phenylacetic acid (155 mg, 85% yield) as a white solid.
Name
Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-phenylacetate
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
33.3 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][N:7]([CH:10]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:11]([O:13]CC)=[O:12])[CH2:6][CH2:5]1)(=[O:3])[NH2:2].[OH-].[Li+]>CCO.O>[C:1]([CH:4]1[CH2:9][CH2:8][N:7]([CH:10]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:11]([OH:13])=[O:12])[CH2:6][CH2:5]1)(=[O:3])[NH2:2] |f:1.2|

Inputs

Step One
Name
Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-phenylacetate
Quantity
202 mg
Type
reactant
Smiles
C(N)(=O)C1CCN(CC1)C(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
50 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
4.6 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
33.3 mg
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
EtOH was evaporated
ADDITION
Type
ADDITION
Details
1N HCl was added dropwise to the aqueous solution till pH 6-7
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (DCM/MeOH=7/3 to 6/4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C1CCN(CC1)C(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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